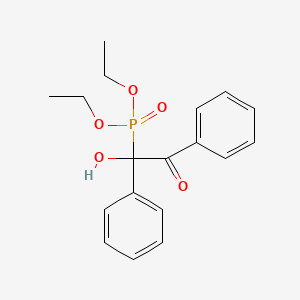
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1-hydroxy-2-oxo-1,2-diphenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate typically involves the reaction of aromatic ketones with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained as a white precipitate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated by its ability to inhibit specific enzymes and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate
Comparison: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
65601-38-9 |
|---|---|
Molekularformel |
C18H21O5P |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-hydroxy-1,2-diphenylethanone |
InChI |
InChI=1S/C18H21O5P/c1-3-22-24(21,23-4-2)18(20,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,20H,3-4H2,1-2H3 |
InChI-Schlüssel |
GMZGQYFVNVCCQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



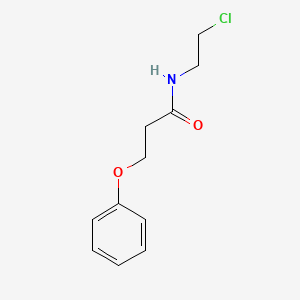


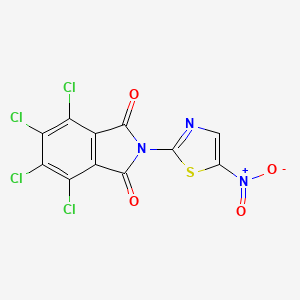
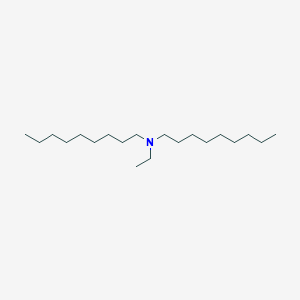

![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
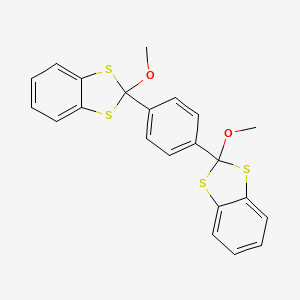


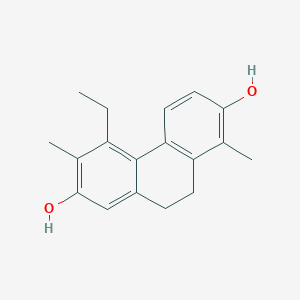
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
